![molecular formula C14H14ClN3O B1415381 4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine CAS No. 1105194-58-8](/img/structure/B1415381.png)
4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine
Overview
Description
“4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine” is a chemical compound with the molecular formula C14H14ClN3O and a molecular weight of 275.73 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, one method involves the reaction of dichlorodiazine with triethylamine in ethanol under reflux conditions . Another method involves the reaction of 3,6-dichloropyridazine with N,N-diisopropylethylamine and morpholine in N,N-dimethyl-formamide under reflux conditions .Molecular Structure Analysis
The molecular structure of “4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine” has been analyzed using various techniques such as X-ray diffraction . The morpholine ring adopts a chair conformation, and the 1,6-dihydropyridazine ring forms a dihedral angle with the phenyl ring .Scientific Research Applications
Structural Analysis and Theoretical Modeling
- The crystal structure and vibrational spectra of a compound closely related to 4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine were studied using X-ray diffraction and spectroscopy. This research provides insights into the molecular structure and vibrational properties of such compounds, which are essential for understanding their chemical behavior and potential applications (Aydin et al., 2015).
Biological Activities and Applications
- A study on a compound structurally similar to 4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine explored its biological activities, including antimicrobial and antioxidant properties. This suggests potential applications of related compounds in medical and biological fields (Mamatha S.V et al., 2019).
- Another study synthesized derivatives of a related compound for potential use as anti-breast cancer agents. This highlights the possible application of 4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine in cancer research and treatment (Praveen Kumar et al., 2021).
- Research on the synthesis of derivatives and their antimicrobial activities presents a potential application in developing new antimicrobial agents (A. Idhayadhulla et al., 2014).
Synthesis and Chemical Modification
- Studies on the synthesis and chemical modification of compounds related to 4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine contribute to the development of new synthetic methodologies, which could be applied to a wide range of chemical and pharmaceutical products (D. J. Collins et al., 2000).
Drug Discovery and Development
- A study investigated the application of a similar compound in the discovery and development of new drugs, particularly in the context of neurokinin-1 receptor antagonism. This has implications for the development of treatments for conditions like depression and emesis (T. Harrison et al., 2001).
Miscellaneous Applications
- Additional research into the synthesis of related compounds has been conducted for various applications, including the development of novel analgesics (R. Aggarwal et al., 2020).
properties
IUPAC Name |
4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c15-14-6-5-13(16-17-14)11-1-3-12(4-2-11)18-7-9-19-10-8-18/h1-6H,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFVGCYLXFDJFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3=NN=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801250254 | |
Record name | 4-[4-(6-Chloro-3-pyridazinyl)phenyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801250254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine | |
CAS RN |
1105194-58-8 | |
Record name | 4-[4-(6-Chloro-3-pyridazinyl)phenyl]morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105194-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[4-(6-Chloro-3-pyridazinyl)phenyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801250254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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